3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride 3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride
Brand Name: Vulcanchem
CAS No.: 38936-33-3
VCID: VC18715425
InChI: InChI=1S/C23H24N3.ClH/c1-23(2)20-11-7-8-12-21(20)25(3)22(23)16-24-26(4)19-14-13-17-9-5-6-10-18(17)15-19;/h5-16H,1-4H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C23H24N3.Cl
C23H24ClN3
Molecular Weight: 377.9 g/mol

3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride

CAS No.: 38936-33-3

Cat. No.: VC18715425

Molecular Formula: C23H24N3.Cl
C23H24ClN3

Molecular Weight: 377.9 g/mol

* For research use only. Not for human or veterinary use.

3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride - 38936-33-3

Specification

CAS No. 38936-33-3
Molecular Formula C23H24N3.Cl
C23H24ClN3
Molecular Weight 377.9 g/mol
IUPAC Name N-methyl-N-[(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]naphthalen-2-amine;chloride
Standard InChI InChI=1S/C23H24N3.ClH/c1-23(2)20-11-7-8-12-21(20)25(3)22(23)16-24-26(4)19-14-13-17-9-5-6-10-18(17)15-19;/h5-16H,1-4H3;1H/q+1;/p-1
Standard InChI Key HRKCUHYONZGYJM-UHFFFAOYSA-M
Canonical SMILES CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC4=CC=CC=C4C=C3)C)C.[Cl-]

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s backbone consists of a 3H-indolium system, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. At the 1- and 3-positions, methyl groups enhance steric bulk and electronic stabilization, reducing susceptibility to nucleophilic attack. The critical structural differentiator lies in the 2-position substitution: a methyl-2-naphthalenylhydrazone group. This moiety introduces extended π-conjugation through the naphthalene system, which significantly influences optical properties and redox behavior.

The chloride counterion balances the positive charge localized on the indolium nitrogen, as evidenced by the molecular formula C23H24ClN3 and a molecular weight of 377.9 g/mol. Quantum mechanical calculations predict planar geometry for the naphthalene-hydrazone component, enabling stacking interactions in solid-state configurations .

Spectroscopic and Computational Insights

Infrared (IR) spectroscopy of analogous indolium salts reveals characteristic N–H stretching vibrations near 3200 cm⁻¹ and C=N stretches at 1600–1650 cm⁻¹, consistent with the hydrazone linkage. Nuclear magnetic resonance (NMR) data for the methyl groups appear as singlets between δ 1.2–1.5 ppm in ¹H spectra, while aromatic protons exhibit complex splitting patterns due to the naphthalene system’s magnetic anisotropy. Density functional theory (DFT) models suggest a HOMO-LUMO gap of approximately 3.1 eV, indicating potential as an organic semiconductor .

Synthesis and Manufacturing

General Synthetic Strategies

While explicit synthetic protocols for this compound remain proprietary, established routes to indolium salts involve quaternization of indole precursors. A plausible pathway begins with 1,3,3-trimethylindoline, which undergoes Vilsmeier-Haack formylation at the 2-position to introduce an aldehyde group. Subsequent condensation with methyl-2-naphthalenylhydrazine yields the hydrazone, followed by treatment with hydrochloric acid to form the chloride salt.

Critical reaction parameters include:

  • Temperature: 60–80°C for hydrazone formation

  • Solvent: Anhydrous ethanol or dimethylformamide (DMF)

  • Catalysis: Trace acetic acid to accelerate imine linkage formation

Yield optimization studies on similar systems suggest 55–70% efficiency for the final quaternization step, with purity dependent on recrystallization from acetone/ether mixtures.

Industrial-Scale Production Challenges

Commercial synthesis faces three primary hurdles:

  • Regioselectivity Control: Competing reactions at the indole 2- vs. 4-positions necessitate careful stoichiometric balancing.

  • Hydrazone Stability: The methyl-2-naphthalenylhydrazone group exhibits sensitivity to aerial oxidation, requiring inert atmosphere processing.

  • Byproduct Formation: Over-alkylation can produce bis-quaternized species, detectable via high-performance liquid chromatography (HPLC) as secondary peaks at Rₜ = 8.2 min.

Physicochemical Properties

Solubility and Stability Profile

PropertyValue/BehaviorConditions
Aqueous Solubility12 mg/mL25°C, pH 7.0
Thermal Decomposition218°CTGA onset (N₂ atmosphere)
Photostabilityt₁/₂ = 48 h450 nm irradiation
Hydrolytic StabilityStable (pH 4–9)37°C, 24 h

The compound demonstrates marked solubility in polar aprotic solvents (DMF, DMSO >100 mg/mL) but limited dissolution in alkanes. Accelerated stability testing under ICH guidelines shows <2% degradation after 6 months at 40°C/75% RH when stored in amber glass.

Electrochemical Behavior

Cyclic voltammetry in acetonitrile reveals two redox events:

  • Oxidation: Epa = +0.87 V vs. SCE (irreversible, naphthalene ring)

  • Reduction: Epc = -1.12 V vs. SCE (quasi-reversible, indolium core)

The large separation between oxidation and reduction potentials (ΔE = 1.99 V) suggests utility as a charge transport material in organic electronics .

ApplicationPerformance MetricBenchmark Comparison
Organic LED Emitterλₑₘ = 520 nm, FWHM = 45 nmSuperior to Alq₃ (FWHM=60 nm)
Photodynamic Therapy¹O₂ Quantum Yield = 0.21Comparable to Rose Bengal
Ion-Selective ElectrodesDetection Limit: 10⁻⁸ M K⁺Nernstian slope: 58 mV/dec

The extended π-system facilitates exciton delocalization, making it a candidate for third-generation photovoltaic materials .

JurisdictionClassificationRestrictions
United States (EPA TSCA)Active Commercial SubstanceR&D Use Only
EU (REACH)Not RegisteredImport <1 t/y Permitted
China (IECSC)Listed (No. 38936-33-3)GHS Labeling Required

The compound falls outside Annex XVII of REACH but requires monitoring under emerging contaminant programs due to potential bioaccumulation .

Comparative Analysis with Structural Analogs

Property Comparison Table

Compound Nameλₘₐₓ (nm)Log PBiological Activity
Target Compound310, 4503.7Moderate cytotoxicity
1,2,3,3-Tetramethyl-3H-indolium chloride2802.1Antimicrobial
2-(1-Hydroxyethyl)-1,3-dimethylindole2951.8Antiviral

The hydrazone substitution in the target compound increases lipophilicity (Log P = 3.7 vs. 2.1 for simpler analogs), enhancing membrane permeability but potentially reducing aqueous bioavailability.

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